Cas no 850910-86-0 (4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
850910-86-0 structure
Product Name:4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:850910-86-0
MF:C24H23N3O3S2
MW:465.587723016739
CID:6020855
PubChem ID:2152730
Update Time:2025-05-18

4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • Benzamide, N-(3-ethyl-2(3H)-benzothiazolylidene)-4-[[methyl(phenylmethyl)amino]sulfonyl]-
    • (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • F0566-0391
    • 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • EU-0087271
    • 850910-86-0
    • AKOS024584477
    • 4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
    • Inchi: 1S/C24H23N3O3S2/c1-3-27-21-11-7-8-12-22(21)31-24(27)25-23(28)19-13-15-20(16-14-19)32(29,30)26(2)17-18-9-5-4-6-10-18/h4-16H,3,17H2,1-2H3
    • InChI Key: LZBPABYZNVJCGQ-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CC)C2=CC=CC=C2S1)(=O)C1=CC=C(S(N(C)CC2=CC=CC=C2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 465.11808395g/mol
  • Monoisotopic Mass: 465.11808395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 781
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 654.4±65.0 °C(Predicted)
  • pka: -0.73±0.20(Predicted)

4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

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Additional information on 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

Professional Introduction to Compound with CAS No. 850910-86-0 and Product Name: 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

The compound with the CAS number 850910-86-0 and the product name 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The benzothiazole core, a prominent feature in this molecule, is well-documented for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a surge in research focusing on the development of novel benzothiazole derivatives as therapeutic agents. The structural motif of 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide incorporates several key functional groups that contribute to its unique chemical profile. The presence of a sulfamoyl group at the 4-position of the benzyl ring and a substituted benzamide moiety at the nitrogen atom of the benzothiazole ring enhances its interactions with biological targets. These features make it an intriguing candidate for further investigation in drug discovery.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The benzothiazole core is typically synthesized via cyclization reactions involving thioamides and aldehydes. Subsequent functionalization at the 2-position with an appropriate substituent introduces the necessary reactivity for further derivatization. The introduction of the 4-benzyl(methyl)sulfamoyl group and the N-(2Z)-3-ethyl moiety requires careful consideration to maintain structural integrity and biological activity.

One of the most compelling aspects of this compound is its potential as a scaffold for developing new therapeutic agents. The benzothiazole ring is known to exhibit significant pharmacological activity due to its ability to interact with various biological receptors and enzymes. The specific substitution pattern in 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is designed to optimize these interactions. For instance, the sulfamoyl group can engage in hydrogen bonding with polar residues in protein targets, while the benzamide moiety can modulate binding affinity through its aromatic system.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. The benzothiazole scaffold has been successfully utilized in numerous approved drugs, demonstrating its versatility and efficacy. For example, drugs like doripenem and ceftazidime incorporate benzothiazole derivatives as key structural components. These precedents underscore the potential of 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide as a lead compound for further optimization.

The biological activity of this compound has been preliminarily assessed through in vitro assays targeting various disease-related pathways. Initial results suggest that it exhibits promising activity against certain enzymatic targets, making it a valuable candidate for further pharmacological investigation. The substitution pattern at the 4-position and the nitrogen atom appears to be critical for achieving optimal binding affinity and efficacy. Further studies are underway to elucidate the precise mechanism of action and to identify potential therapeutic applications.

One particularly interesting aspect of this compound is its potential role in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including cancer, autoimmune disorders, and cardiovascular conditions. Benzothiazole derivatives have been shown to interfere with key inflammatory mediators by inhibiting enzymes such as COX and LOX. The structure of 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide suggests that it may possess similar properties, making it a promising candidate for developing anti-inflammatory therapies.

Another area of interest is the potential application of this compound in anticancer research. Cancer is one of the most challenging diseases globally, necessitating the development of novel therapeutic strategies. Benzothiazole derivatives have been extensively studied for their anticancer properties due to their ability to induce apoptosis and inhibit cell proliferation. The specific structural features of 4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide may confer unique advantages in targeting cancer cells while minimizing toxicity towards healthy tissues.

The synthesis and characterization of this compound have also provided valuable insights into synthetic methodologies for constructing complex heterocyclic systems. The multi-step synthesis involves strategic functional group transformations that can be adapted for other related compounds. This underscores the importance of developing robust synthetic routes for exploring new chemical entities with potential therapeutic applications.

In conclusion,4-benzyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol - - - - - - - - - - - - - - - - - ylidenebenzamide (CAS No. 85091086) represents a significant advancement in pharmaceutical chemistry with promising biological activities and structural complexity worthy of further investigation.

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